molecular formula C8H12O4 B8393498 1,4-Diacetoxybutene

1,4-Diacetoxybutene

Cat. No. B8393498
M. Wt: 172.18 g/mol
InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150239

Procedure details

From the upper part of the reactor, which was the same reactor as used in the acetoxylation process in Example 1 and temperature of heating medium in the jacket was kept at 87° C., were fed butadiene at 1.7 kg/h, acetic acid at 19.1 kg/h and nitrogen gas containing 5 mol % oxygen at 40 Nm3 /h and reacted under the same reaction conditions as in the acetoxylation process in Example 1. As the result, 2100 kg of reaction products of a composition containing 13.10% of 1,4-diacetoxybutene, and 1.15% of 3,4-diacetoxybutene were produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
1.15%

Identifiers

REACTION_CXSMILES
C=CC=C.O=O.C(O[CH:11]=[CH:12][CH2:13][CH2:14][O:15][C:16](=[O:18])[CH3:17])(=O)C.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH:13]([CH2:14][O:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH2:11])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=CCCOC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating medium in the jacket
CUSTOM
Type
CUSTOM
Details
was kept at 87° C.
CUSTOM
Type
CUSTOM
Details
reacted under the same reaction conditions as in the acetoxylation process in Example 1
CUSTOM
Type
CUSTOM
Details
As the result, 2100 kg of reaction products of a composition

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=C)COC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.